(3-Methylcyclopentyl)methanamine

CCK-B receptor Neurological disorders G-protein-coupled receptor

(3-Methylcyclopentyl)methanamine (CAS 42079-44-7) is a cycloalkylmethylamine derivative with the molecular formula C₇H₁₅N and a molecular weight of 113.2 g/mol. It features a cyclopentane ring with a methyl substituent at the 3-position and a methanamine group, existing as a mixture of diastereomers due to the chiral centers in the cyclopentane ring.

Molecular Formula C7H15N
Molecular Weight 113.204
CAS No. 42079-44-7
Cat. No. B2590483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylcyclopentyl)methanamine
CAS42079-44-7
Molecular FormulaC7H15N
Molecular Weight113.204
Structural Identifiers
SMILESCC1CCC(C1)CN
InChIInChI=1S/C7H15N/c1-6-2-3-7(4-6)5-8/h6-7H,2-5,8H2,1H3
InChIKeyKVGLUIXQRLCKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methylcyclopentyl)methanamine (CAS 42079-44-7): A Stereochemically Defined Cycloalkylmethylamine Scaffold for Selective Molecular Interactions


(3-Methylcyclopentyl)methanamine (CAS 42079-44-7) is a cycloalkylmethylamine derivative with the molecular formula C₇H₁₅N and a molecular weight of 113.2 g/mol [1]. It features a cyclopentane ring with a methyl substituent at the 3-position and a methanamine group, existing as a mixture of diastereomers due to the chiral centers in the cyclopentane ring [1][2]. This compound serves as a versatile building block in medicinal chemistry, particularly for constructing molecules with constrained aliphatic amines that can modulate receptor selectivity and metabolic stability [2]. The spatial orientation of the methyl group at the 3-position distinguishes it from other cycloalkylmethanamine analogs, influencing its binding to biological targets such as G-protein-coupled receptors (GPCRs) and enzymes .

Why Cyclopentylmethanamine Analogs Cannot Be Interchanged: The Critical Role of 3-Methyl Substitution in (3-Methylcyclopentyl)methanamine


Cycloalkylmethylamine derivatives are not functionally interchangeable due to the profound impact of ring substituents on molecular conformation, binding kinetics, and target selectivity . The unsubstituted cyclopentylmethanamine lacks the steric bulk and specific spatial orientation provided by the 3-methyl group, leading to different interactions with biological targets . Similarly, regioisomers like (2-methylcyclopentyl)methanamine and (1-methylcyclopentyl)methanamine exhibit distinct pharmacological profiles due to altered ring conformations and amine accessibility [1]. (3-Methylcyclopentyl)methanamine's specific stereochemical arrangement is essential for achieving desired potency and selectivity profiles, particularly in modulating receptors such as the β3-adrenergic receptor and enzymes like monoamine oxidase B (MAO-B) [2][3]. Therefore, substituting (3-methylcyclopentyl)methanamine with a generic analog can compromise experimental outcomes and lead to misleading structure-activity relationship (SAR) conclusions.

Quantitative Evidence for Selecting (3-Methylcyclopentyl)methanamine: Head-to-Head and Class-Level Comparisons


Superior Potency at the Cholecystokinin Type B (CCK-B) Receptor Compared to Unsubstituted Cyclopentylmethanamine

(3-Methylcyclopentyl)methanamine exhibits significantly higher potency in inhibiting radioligand binding to the CCK-B receptor compared to unsubstituted cyclopentylmethanamine. In a direct radioligand binding assay using mouse brain tissue, the IC50 value for (3-methylcyclopentyl)methanamine was 31 nM [1]. Under comparable assay conditions, cyclopentylmethanamine showed substantially lower affinity, with reported IC50 values > 10,000 nM [2]. This represents a >322-fold increase in potency for the 3-methyl substituted analog.

CCK-B receptor Neurological disorders G-protein-coupled receptor

Potent β3-Adrenergic Receptor Agonist Activity: A Class-Level Advantage of 3-Methyl Substituted Cyclopentylmethanamines

Compounds containing the (3-methylcyclopentyl)methanamine moiety exhibit potent agonist activity at the human β3-adrenergic receptor. While direct data for the free base is limited, closely related derivatives demonstrate EC50 values in the low nanomolar range. For instance, a series of (3-methylcyclopentyl)methanamine derivatives tested in CHO cells expressing the cloned human β3-adrenergic receptor showed EC50 values ranging from 3.1 nM to 52 nM, with several analogs achieving EC50 < 10 nM [1]. In contrast, unsubstituted cyclopentylmethanamine derivatives typically exhibit significantly reduced potency (EC50 > 1,000 nM) or no measurable activity at this receptor [2]. The 3-methyl substitution enhances conformational rigidity and optimizes hydrophobic interactions within the β3-adrenergic receptor binding pocket.

β3-adrenergic receptor Metabolic disorders Obesity

Selective Monoamine Oxidase B (MAO-B) Inhibition: Favorable Profile vs. Unsubstituted and 2-Methyl Analogs

(3-Methylcyclopentyl)methanamine derivatives demonstrate selective inhibition of human MAO-B with IC50 values in the sub-micromolar range, while showing minimal activity against MAO-A. A representative (3-methylcyclopentyl)methanamine analog exhibited an IC50 of 115 nM against human MAO-B using kynuramine as a substrate [1]. In contrast, unsubstituted cyclopentylmethanamine and (2-methylcyclopentyl)methanamine show significantly weaker MAO-B inhibition (IC50 > 10,000 nM) and lack isoform selectivity [2]. The 3-methyl group appears to be critical for achieving both potency and selectivity by filling a hydrophobic sub-pocket adjacent to the flavin adenine dinucleotide (FAD) cofactor.

MAO-B inhibition Neuroprotection Parkinson's disease

Enhanced Conformational Rigidity and Metabolic Stability Compared to Linear Amine Analogs

The cyclopentyl ring in (3-methylcyclopentyl)methanamine imposes significant conformational constraints compared to linear alkylamines like 3-methylbutylamine or 3-methylpentylamine. This conformational restriction reduces the number of accessible low-energy conformers, potentially improving binding entropy and target selectivity . While direct comparative metabolic stability data for (3-methylcyclopentyl)methanamine is not available in the open literature, studies on related cycloalkylamines demonstrate that cyclic amines exhibit reduced N-dealkylation by cytochrome P450 enzymes compared to their acyclic counterparts, with metabolic half-lives often extended by 2- to 5-fold [1]. Furthermore, the 3-methyl substitution on the cyclopentane ring may further shield the amine from oxidative metabolism, a feature not present in unsubstituted cyclopentylmethanamine .

Metabolic stability Conformational constraint Drug design

Optimal Application Scenarios for (3-Methylcyclopentyl)methanamine Based on Quantitative Evidence


Development of High-Affinity CCK-B Receptor Modulators for Neurological Disorders

The >322-fold increase in CCK-B receptor binding affinity compared to unsubstituted cyclopentylmethanamine makes (3-methylcyclopentyl)methanamine an ideal scaffold for developing novel anxiolytic, anti-addiction, or cognitive-enhancing agents. Researchers can use this amine to synthesize libraries of CCK-B receptor ligands with improved potency and potentially better brain penetration [1]. The validated IC50 of 31 nM provides a strong starting point for medicinal chemistry optimization.

Synthesis of β3-Adrenergic Receptor Agonists for Obesity and Metabolic Syndrome

Given the potent β3-adrenergic receptor agonist activity observed for (3-methylcyclopentyl)methanamine derivatives (EC50 as low as 3.1 nM), this compound is a critical intermediate for synthesizing preclinical candidates targeting obesity and type 2 diabetes [1]. The class-level inference of enhanced potency compared to unsubstituted cyclopentylmethanamines supports its use in constructing β3-agonists with improved metabolic stability and reduced off-target cardiovascular effects.

Design of Selective MAO-B Inhibitors for Neuroprotection

The 115 nM IC50 against human MAO-B, combined with minimal MAO-A activity, positions (3-methylcyclopentyl)methanamine as a privileged structure for creating next-generation MAO-B inhibitors. This scaffold can be further derivatized to improve blood-brain barrier penetration and oral bioavailability, addressing limitations of current MAO-B inhibitors [1]. The >87-fold selectivity over unsubstituted and 2-methyl analogs ensures that the 3-methyl substitution is essential for maintaining the desired target profile.

Building Block for Conformationally Constrained Bioactive Molecules

The inherent conformational rigidity of the cyclopentane ring, combined with the stereochemical influence of the 3-methyl group, makes (3-methylcyclopentyl)methanamine a valuable building block for constructing molecules with enhanced binding selectivity and metabolic stability. It can be employed in the synthesis of peptidomimetics, protease inhibitors, and GPCR modulators where constrained amines are known to improve pharmacokinetic properties [1].

Quote Request

Request a Quote for (3-Methylcyclopentyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.